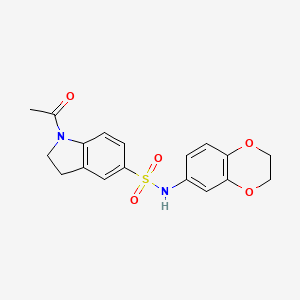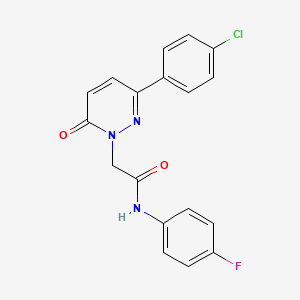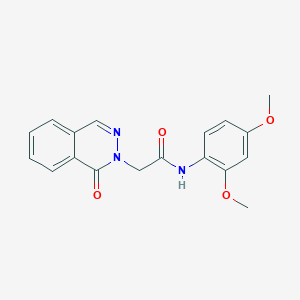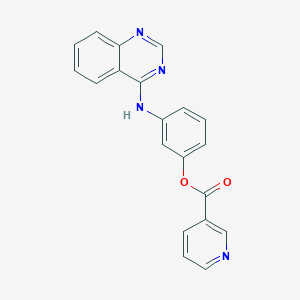![molecular formula C23H25N3O3 B5646941 [(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5646941.png)
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a pyrrolidine ring, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves multiple steps. One common method starts with the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide. The mixture is stirred at 40°C for several hours until the reaction is complete. The product is then extracted using ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve yield and efficiency.
化学反应分析
Types of Reactions
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding alcohols or amines.
科学研究应用
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of [(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The pyrrolidine ring may interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the quinoline moiety.
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Contains a pyrrolidine ring but has different substituents and a pyrazolo[3,4-d]pyrimidin-4-one core.
Uniqueness
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a methoxyphenyl group
属性
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(13-16-5-10-20-18(12-16)4-3-11-24-20)21-14-26(15-22(21)27)23(28)17-6-8-19(29-2)9-7-17/h3-12,21-22,27H,13-15H2,1-2H3/t21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYITDJJTRLIIB-VXKWHMMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)N=CC=C2)C3CN(CC3O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC2=C(C=C1)N=CC=C2)[C@H]3CN(C[C@@H]3O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5646872.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5646881.png)
![4-[5-(3-ethyl-5-methylisoxazol-4-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-1-yl]-1-methylpiperidine](/img/structure/B5646887.png)
![8-methyl-2-[2-oxo-2-(3-phenyl-1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5646892.png)

![3-cyclopropyl-1-(2-methylbenzyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5646902.png)

![1-{2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5646917.png)
![(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5646938.png)
![N-(3'-cyano-1'H-spiro[cyclopentane-1,2'-naphthalen]-4'-yl)butanamide](/img/structure/B5646940.png)
![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5646959.png)
![5-(2,4-dimethylphenyl)-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5646960.png)
